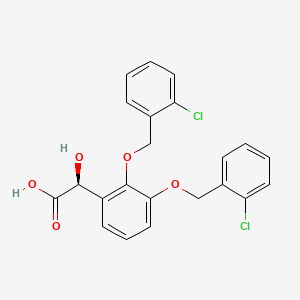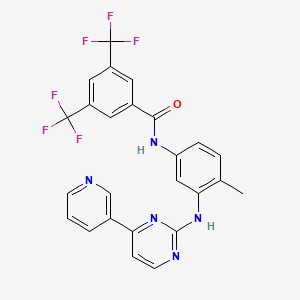
Nrc-AN-019
Overview
Description
Nrc-AN-019 is a phenyl amino pyrimidine derivative that has shown promise as a therapeutic agent for imatinib mesylate-resistant chronic myeloid leukemia. This compound has been designed to overcome resistance to imatinib mesylate, a first-generation tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia .
Preparation Methods
The synthesis of Nrc-AN-019 involves the preparation of phenyl amino pyrimidine derivatives. The synthetic route includes the reaction of appropriate starting materials under specific conditions to yield the desired compound. Detailed synthetic routes and reaction conditions are described in the literature . Industrial production methods for this compound would likely involve scaling up these laboratory procedures to produce the compound in larger quantities while maintaining purity and efficacy.
Chemical Reactions Analysis
Nrc-AN-019 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Nrc-AN-019 has several scientific research applications, including:
Chemistry: It is used as a model compound to study the behavior of phenyl amino pyrimidine derivatives.
Biology: It is used to investigate the biological effects of phenyl amino pyrimidine derivatives on various cell lines.
Industry: It can be used in the development of new drugs and therapeutic agents.
Mechanism of Action
Nrc-AN-019 exerts its effects by inhibiting the activity of the BCR-ABL tyrosine kinase, which is responsible for the uncontrolled proliferation of leukemia cells. The compound binds to the ATP-binding site of the BCR-ABL protein, preventing its activation and subsequent signaling pathways that lead to cell proliferation .
Comparison with Similar Compounds
Nrc-AN-019 is compared with other similar compounds, such as:
Imatinib mesylate: The first-generation tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia.
Dasatinib: A second-generation tyrosine kinase inhibitor that is effective against most clinically relevant BCR-ABL mutations except the highly resistant T315I mutation.
Nilotinib: Another second-generation tyrosine kinase inhibitor with similar applications.
Bosutinib: A second-generation tyrosine kinase inhibitor showing promise as a novel anti-chronic myeloid leukemia agent.
This compound is unique in its ability to overcome resistance to imatinib mesylate, making it a promising therapeutic agent for patients with imatinib-resistant chronic myeloid leukemia .
Properties
CAS No. |
879507-25-2 |
|---|---|
Molecular Formula |
C25H17F6N5O |
Molecular Weight |
517.4 g/mol |
IUPAC Name |
N-[4-methyl-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]phenyl]-3,5-bis(trifluoromethyl)benzamide |
InChI |
InChI=1S/C25H17F6N5O/c1-14-4-5-19(12-21(14)36-23-33-8-6-20(35-23)15-3-2-7-32-13-15)34-22(37)16-9-17(24(26,27)28)11-18(10-16)25(29,30)31/h2-13H,1H3,(H,34,37)(H,33,35,36) |
InChI Key |
LCPGCGAJBOWMIP-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)NC3=NC=CC(=N3)C4=CN=CC=C4 |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)NC3=NC=CC(=N3)C4=CN=CC=C4 |
Appearance |
Solid powder |
Key on ui other cas no. |
879507-25-2 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
AN-019; NRC-019; NRC-AN-019; NRC; AN; 019; AN019; NRC019; NRCAN019; AN 019; NRC 019; NRC AN 019; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(4-butoxy-2H-pyrazolo[3,4-b]pyridin-5-yl)-(2,6-difluoro-4-methylphenyl)methanone](/img/structure/B1667192.png)
![3-fluoro-4-[[(2R)-2-hydroxy-2-(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)acetyl]amino]benzoic acid](/img/structure/B1667193.png)
![[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-12-acetyloxy-1,9-dihydroxy-15-[(2R,3S)-2-hydroxy-4,4-dimethyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoyl]oxy-4-methoxycarbonyloxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B1667194.png)
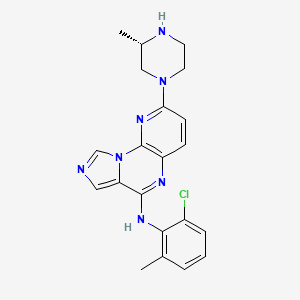
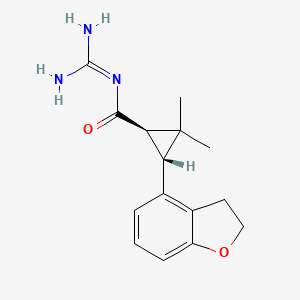
![2-((2'-(5-Ethyl-3,4-diphenyl-1H-pyrazol-1-yl)-[1,1'-biphenyl]-3-yl)oxy)acetic acid](/img/structure/B1667199.png)
![N'-(1,8-dimethylimidazo[1,2-a]quinoxalin-4-yl)ethane-1,2-diamine](/img/structure/B1667202.png)
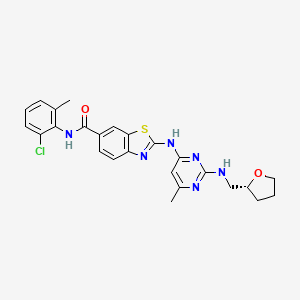
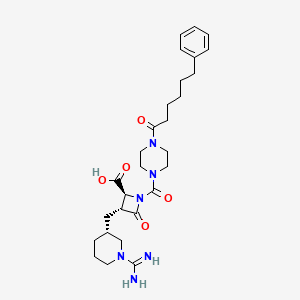

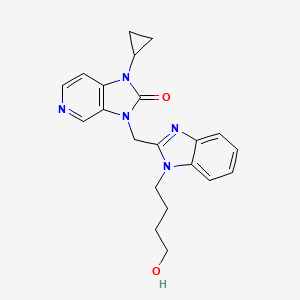
![1-cyclopropyl-3-((1-(3-hydroxypropyl)-1H-benzo[d]imidazol-2-yl)methyl)-1H-imidazo[4,5-c]pyridin-2(3H)-one](/img/structure/B1667211.png)
